molecular formula C21H14Cl2N4OS B11567112 3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11567112
M. Wt: 441.3 g/mol
InChI Key: ZMXBXRMMXLONEO-UHFFFAOYSA-N
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Description

3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazolo-thiadiazine core, which is fused with a furan ring and substituted with benzyl and dichlorophenyl groups. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolo-thiadiazine ring . This method, however, has limited substrate scope. Industrial production methods may involve optimizing reaction conditions to improve yield and scalability, such as using different catalysts or solvents.

Chemical Reactions Analysis

3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl positions, leading to the formation of substituted products.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity.

Properties

Molecular Formula

C21H14Cl2N4OS

Molecular Weight

441.3 g/mol

IUPAC Name

3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C21H14Cl2N4OS/c22-15-7-6-14(11-16(15)23)18-8-9-19(28-18)17-12-29-21-25-24-20(27(21)26-17)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2

InChI Key

ZMXBXRMMXLONEO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)CC3=CC=CC=C3)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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